
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a trifluoromethyl group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with a suitable amine to form the corresponding amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Applications De Recherche Scientifique
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Similar in structure but lacks the pyrrolidin-2-one ring.
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Another stereoisomer with similar properties.
3,3,3-Trifluoro-2-hydroxypropanoic acid: Lacks the methyl group and pyrrolidin-2-one ring.
Uniqueness
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the combination of the trifluoromethyl group, hydroxy group, and pyrrolidin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H12F3NO2 |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
3-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12F3NO2/c1-7(14,8(9,10)11)4-5-2-3-12-6(5)13/h5,14H,2-4H2,1H3,(H,12,13) |
Clé InChI |
ZBRDSVYSEAMELE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCNC1=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)

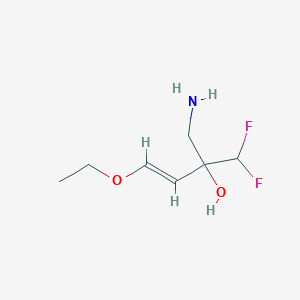

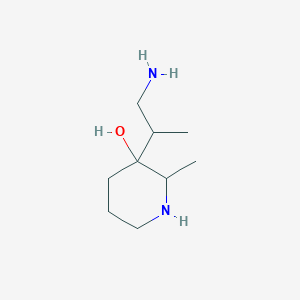


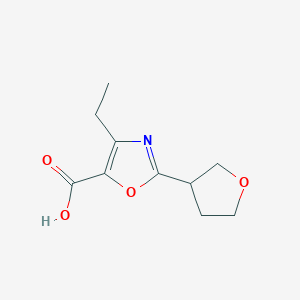

![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
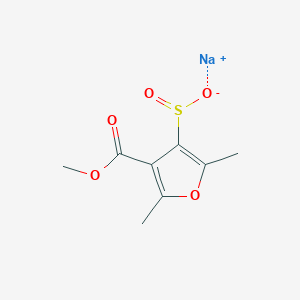
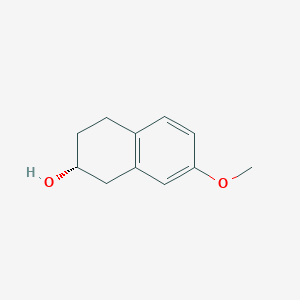
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)

